Pancreatic Endocrine Activity of [Glu6]SP(6-11) Compared with Full-Length Substance P
In the isolated perfused rat pancreas, SP(6-11) bearing a glutamic acid substitution at position 6 exhibited inhibitory potency on insulin and glucagon release that was identical to that of full-length Substance P across the same concentration range [1]. This direct comparison establishes that the Glu6 substitution does not compromise the C-terminal domain's agonist activity at pancreatic NK1 receptors in the rat, while offering a distinct molecular scaffold for further functionalization.
| Evidence Dimension | Inhibitory potency on insulin and glucagon secretion |
|---|---|
| Target Compound Data | Dose-dependent inhibition of insulin secretion at 0.1–10 nM; glucagon secretion inhibited at minimal dose of 10 nM |
| Comparator Or Baseline | Full-length Substance P (undecapeptide): identical dose-dependent inhibition profile and minimal effective dose |
| Quantified Difference | No significant difference in inhibitory potency (described as 'identical inhibitory potency') |
| Conditions | Isolated perfused rat pancreas; concentration range 0.1–10 nM |
Why This Matters
This demonstrates that [Glu6]SP(6-11) recapitulates the full agonist activity of Substance P at pancreatic NK1 receptors in the rat, validating its use as a functional C-terminal equivalent for studies where a shorter, synthetically more tractable peptide is advantageous.
- [1] Chiba Y, Kawai K, Okuda Y, Munekata E, Yamashita K. Effects of substance P and substance P-(6-11) on hormone release from isolated perfused pancreas: their opposite actions on rat and canine islets. Endocrinology. 1985 Nov;117(5):1996-2000. View Source
